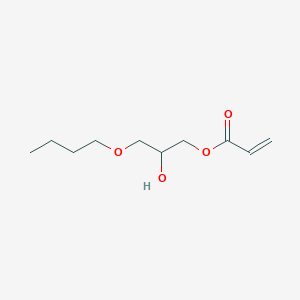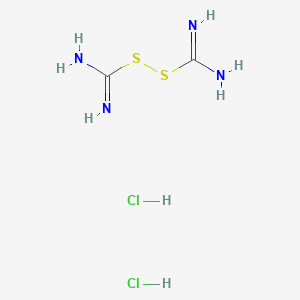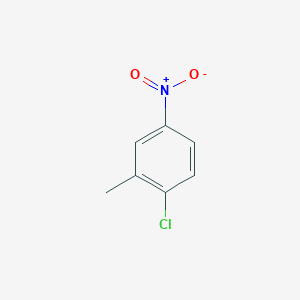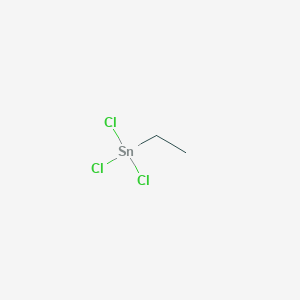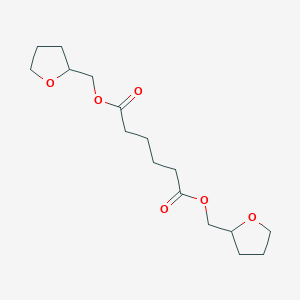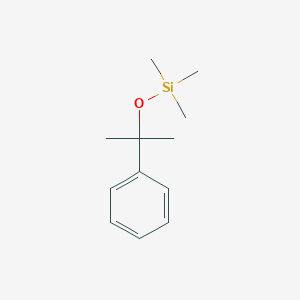
Silane, trimethyl(1-methyl-1-phenylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-methyl-1-phenylethoxy)- is an organosilicon compound with the chemical formula C14H23OSi. It is also known as Phenyltrimethoxysilane and is widely used in various scientific research applications. This compound is a colorless liquid that is soluble in organic solvents like ethanol and acetone.
Mechanism Of Action
Silane, trimethyl(1-methyl-1-phenylethoxy)- acts as a coupling agent between the inorganic and organic phases in nanocomposites. It forms a covalent bond with the inorganic phase and a physical bond with the organic phase. This results in improved mechanical properties and thermal stability of the nanocomposites.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Silane, trimethyl(1-methyl-1-phenylethoxy)-. However, it is considered to be non-toxic and non-carcinogenic.
Advantages And Limitations For Lab Experiments
The advantages of using Silane, trimethyl(1-methyl-1-phenylethoxy)- in lab experiments include its ability to improve the mechanical properties and thermal stability of nanocomposites. It is also easy to handle and has a long shelf life. The limitations of using Silane, trimethyl(1-methyl-1-phenylethoxy)- include its high cost and limited availability.
Future Directions
There are several future directions for research on Silane, trimethyl(1-methyl-1-phenylethoxy)-. These include:
1. Synthesis of new derivatives of Silane, trimethyl(1-methyl-1-phenylethoxy)- with improved properties.
2. Investigation of the effect of Silane, trimethyl(1-methyl-1-phenylethoxy)- on the mechanical properties and thermal stability of different types of nanocomposites.
3. Development of new applications for Silane, trimethyl(1-methyl-1-phenylethoxy)- in the field of nanotechnology.
4. Investigation of the toxicity and environmental impact of Silane, trimethyl(1-methyl-1-phenylethoxy)-.
Conclusion:
In conclusion, Silane, trimethyl(1-methyl-1-phenylethoxy)- is an important organosilicon compound that is widely used in various scientific research applications. Its ability to improve the mechanical properties and thermal stability of nanocomposites makes it an important material for the development of new materials and technologies. Further research is needed to explore the potential of Silane, trimethyl(1-methyl-1-phenylethoxy)- and to develop new applications for this compound.
Synthesis Methods
Silane, trimethyl(1-methyl-1-phenylethoxy)- can be synthesized by the reaction of phenyltriethoxysilane with methanol in the presence of a catalyst like hydrochloric acid. The reaction takes place under reflux conditions and the product is obtained by distillation.
Scientific Research Applications
Silane, trimethyl(1-methyl-1-phenylethoxy)- is widely used in various scientific research applications. It is used as a coupling agent in the preparation of nanocomposites and as a surface modifier for nanoparticles. It is also used in the synthesis of new materials like organosilicon polymers and resins. Silane, trimethyl(1-methyl-1-phenylethoxy)- is also used in the preparation of coatings and adhesives.
properties
CAS RN |
14629-57-3 |
|---|---|
Product Name |
Silane, trimethyl(1-methyl-1-phenylethoxy)- |
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
trimethyl(2-phenylpropan-2-yloxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-12(2,13-14(3,4)5)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
GQGPHQSOKCFRNK-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=CC=C1)O[Si](C)(C)C |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



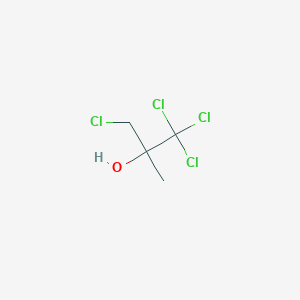
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
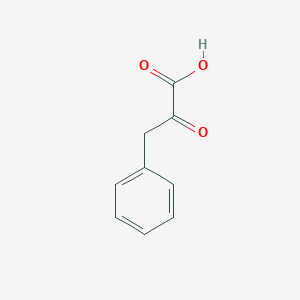
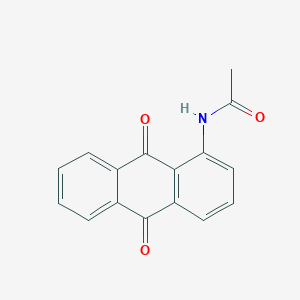
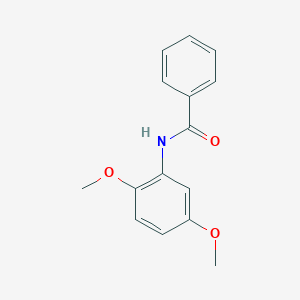
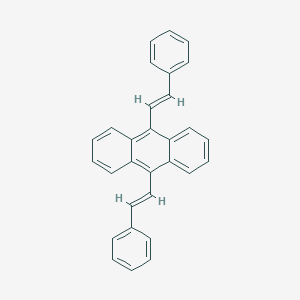
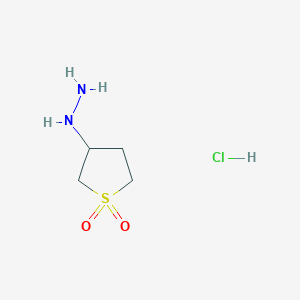
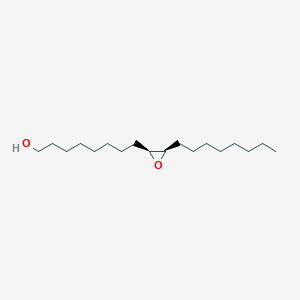
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
